molecular formula C9H20ClN B1423570 3-Methyl-2-propylpiperidine hydrochloride CAS No. 1354961-05-9

3-Methyl-2-propylpiperidine hydrochloride

Cat. No.: B1423570
CAS No.: 1354961-05-9
M. Wt: 177.71 g/mol
InChI Key: BQSTUNATIQVBOS-UHFFFAOYSA-N
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Description

3-Methyl-2-propylpiperidine hydrochloride is a piperidine derivative featuring a methyl group at the 3-position and a propyl substituent at the 2-position of the piperidine ring, with a hydrochloride salt formation. Piperidine derivatives are commonly utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their bioactivity and structural versatility.

Properties

IUPAC Name

3-methyl-2-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-3-5-9-8(2)6-4-7-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSTUNATIQVBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(CCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propylpiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-propylamine with a suitable cyclizing agent, such as a dihaloalkane, in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the piperidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 3-Methyl-2-propylpiperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing

Biological Activity

3-Methyl-2-propylpiperidine hydrochloride is a piperidine derivative that has gained attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The chemical formula for 3-Methyl-2-propylpiperidine hydrochloride is C8H17NHClC_8H_{17}N\cdot HCl. The presence of the piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, contributes to its biological activity. The methyl and propyl groups enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 3-methyl-2-propylpiperidine hydrochloride, exhibit varying degrees of antimicrobial activity. A study assessing the antibacterial properties of piperidine derivatives showed that certain compounds had significant inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing effective concentrations as low as 8 μg/mL against specific strains like Mycobacterium smegmatis .

Compound MIC (μg/mL) Bacterial Strain
3-Methyl-2-propylpiperidine HCl8M. smegmatis
Other derivatives16E. coli, S. paratyphi

The mechanism by which 3-methyl-2-propylpiperidine hydrochloride exerts its antimicrobial effects may involve interference with essential bacterial processes such as DNA replication. Studies have shown that certain piperidine derivatives can inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition can lead to the disruption of bacterial growth and viability.

Cytotoxicity and Selectivity

While exploring the biological activity of piperidine derivatives, it is crucial to evaluate their cytotoxicity against human cell lines. In vitro studies have indicated that some derivatives possess low cytotoxicity, making them suitable candidates for further development as therapeutic agents . For instance, lead compounds derived from piperidone showed selective activity against pathogens with minimal adverse effects on mammalian cells.

Case Studies and Research Findings

  • Antiviral Activity : Some studies have explored the antiviral potential of piperidine derivatives against retroviruses such as HIV. These compounds demonstrated inhibitory effects on viral replication in vitro, suggesting their potential use in antiviral therapies .
  • Antiparasitic Properties : Research has highlighted the efficacy of piperidine derivatives against protozoan parasites like Trypanosoma brucei, which causes African sleeping sickness. Compounds were tested for their ability to inhibit parasite growth with promising results indicating low cytotoxicity towards host macrophages .
  • Anti-tumor Activity : In xenograft mouse models, certain piperidine derivatives exhibited anti-tumor properties, showcasing their potential in cancer therapy .

Scientific Research Applications

Dopaminergic Activity

Research indicates that 3-methyl-2-propylpiperidine hydrochloride exhibits significant dopaminergic activity. It acts as a D2 dopamine receptor agonist, which is crucial in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. The compound's ability to activate dopamine receptors may help alleviate symptoms associated with these conditions .

Sigma Receptor Modulation

This compound also functions as a sigma-1 receptor antagonist. Sigma receptors are implicated in several neuropsychiatric disorders, and antagonists can modulate neurotransmitter release, potentially providing therapeutic benefits in conditions like depression and anxiety .

Case Study 1: Neuroprotective Effects

A study published in Psychopharmacology demonstrated that compounds similar to 3-methyl-2-propylpiperidine hydrochloride enhance neuroprotective effects in models of neurodegeneration. The research highlighted how sigma receptor modulation can lead to increased neuronal survival under stress conditions, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of piperidine derivatives, including 3-methyl-2-propylpiperidine hydrochloride. The findings indicated that this compound could modulate pain pathways through its action on both dopaminergic and sigma receptors, providing a dual mechanism for pain relief .

Potential Therapeutic Uses

Given its pharmacological properties, 3-Methyl-2-propylpiperidine hydrochloride holds promise for several therapeutic applications:

  • Neurological Disorders : As a dopaminergic agent, it may be beneficial in treating Parkinson's disease and schizophrenia.
  • Pain Management : Its analgesic properties could be harnessed for chronic pain conditions.
  • Mental Health Disorders : The sigma receptor antagonism suggests potential use in treating depression and anxiety disorders.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among piperidine hydrochlorides influence their reactivity, solubility, and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Notable Features
3-Methyl-2-propylpiperidine HCl 3-methyl, 2-propyl Not available Aliphatic substituents may enhance lipophilicity and CNS penetration
3-(2-Methylphenoxy)piperidine HCl 3-(2-methylphenoxy) Not available Aromatic ether group increases rigidity; potential for receptor binding
Tapentadol HCl 3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol 257.80 Opioid analgesic activity via µ-opioid receptor and norepinephrine reuptake inhibition
Memantine HCl 3,5-dimethyladamantan-1-amine 215.76 NMDA receptor antagonist; used in Alzheimer’s disease
Prilocaine HCl N-(2-methylphenyl)-2-(propylamino)propanamide 256.81 Local anesthetic with rapid onset; metabolized to o-toluidine (potential toxicity)
2-[5-(2-Methylpropyl)-oxadiazol-3-yl]piperidine HCl 2-(1,2,4-oxadiazol-3-yl) with 5-(2-methylpropyl) 293.84 (est.) Oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity

Physicochemical Properties

Data gaps for 3-methyl-2-propylpiperidine HCl necessitate extrapolation from analogs:

Property 3-Methyl-2-propylpiperidine HCl (Inferred) 3-(2-Methylphenoxy)piperidine HCl Prilocaine HCl
Physical State Solid (likely) Solid Crystalline powder
Melting Point No data No data 167–169°C
Solubility Moderate in water (due to HCl salt) No data Freely soluble in water, ethanol
Stability Stable at 2–8°C (inferred from analogs) Stable under recommended storage Sensitive to light and heat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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